LDN-212320 -

LDN-212320

Catalog Number: EVT-272853
CAS Number:
Molecular Formula: C17H15N3S
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDN-0212320 is an activator of excitatory amino acid transporter 2 (EAAT2) that increases expression of EAAT2 in PA-EAAT2 cells in a concentration- and time-dependent manner (EC50 = 1.83 μM). It selectively increases EAAT2 protein levels over EAAT1 and EAAT3 protein levels and increases glutamate uptake in primary dissociated neuron and astrocyte mixed cultures when used at concentrations ranging from 1 to 3 μM. LDN-0212320 (3 μM) decreases neuronal loss and degeneration in primary dissociated neuron and astrocyte mixed cultures. In vivo, LDN-0212320 (40 mg/kg, i.p.) increases EAAT2 protein levels and glutamate uptake in mouse forebrain. It also delays motor function decline and increases lifespan in the SOD1G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS).
LDN-0212320 Maleate is a novel activator of glutamate transporter EAAT2 translation.

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Compound Description: This compound is a potent soluble guanylate cyclase (sGC) activator, specifically engineered for topical ocular delivery to treat glaucoma. [] It effectively lowers intraocular pressure in cynomolgus models following a single topical application. []

Reference:

N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide

Compound Description: The crystal structure of this compound was studied, revealing key structural features such as the dihedral angle between the acetamide moiety and the pyridine ring. []

Reference:

2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine ( [11C]RO6924963)

Compound Description: This compound is a novel PET tracer designed for imaging aggregated tau in Alzheimer's disease. [] It exhibits high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. []

N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine ([11C]RO6931643)

Compound Description: This compound is another promising PET tracer developed for imaging aggregated tau in Alzheimer's disease. [] It demonstrates high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. []

Overview

LDN-212320, also known as 6-(2-pyridinyl)-pyridazine, is a small molecule that acts as an activator of the glutamate transporters GLT-1 and EAAT2. This compound has garnered attention in the field of neuropharmacology for its potential therapeutic applications in conditions associated with excitotoxicity, such as chronic pain and neurodegenerative diseases. The modulation of glutamate transporters is critical, as excessive glutamate in the synaptic cleft can lead to neuronal injury and excitotoxicity.

Source

LDN-212320 was developed from research focused on neuroprotective compounds, particularly derivatives that can modulate glutamate dynamics in the brain. The compound is synthesized from readily available starting materials through various chemical reactions, and its efficacy has been evaluated in several preclinical studies.

Classification

LDN-212320 is classified as a pharmacological agent targeting glutamate transporters. Its specific action on GLT-1 and EAAT2 distinguishes it from other compounds that may inhibit or activate different glutamate transporters.

Synthesis Analysis

Methods and Technical Details

The synthesis of LDN-212320 involves multiple steps, beginning with the preparation of pyridyl-pyridazinone derivatives. A notable synthetic route includes the transformation of a ketone precursor using Lawesson’s reagent in dry toluene at reflux conditions, followed by alkylation with appropriate aryl or heteroaryl bromides in dry dimethylformamide using potassium carbonate as a base. This approach allows for the formation of thioether derivatives, which are then purified through chromatography methods.

Key steps in the synthesis include:

  1. Preparation of Pyridyl-Pyridazinone: Starting from basic pyridazine structures.
  2. Reagents Used: Lawesson's reagent for thioketone formation; potassium carbonate for alkylation.
  3. Purification: Flash chromatography to isolate pure products.

The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity in the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of LDN-212320 can be represented by its chemical formula C16H11N5OSC_{16}H_{11}N_5OS. The compound features a pyridazine core with a pyridinyl substituent, contributing to its biological activity.

Key structural data includes:

  • Molecular Weight: Approximately 321.8 g/mol
  • Functional Groups: Contains nitrogen heterocycles and sulfur atoms which play a role in its interaction with biological targets.

X-ray crystallography studies have provided detailed insights into its three-dimensional conformation, confirming the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

LDN-212320 participates in various chemical reactions that modify its functional groups:

  1. Oxidation: Can be oxidized to form derivatives with altered functional properties.
  2. Reduction: Reduction reactions can be employed to modify specific groups within the compound.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where specific atoms or groups are replaced.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as solvent choice and temperature are meticulously controlled to ensure desired outcomes .

Mechanism of Action

Process and Data

LDN-212320 exerts its pharmacological effects primarily through the activation of GLT-1 and EAAT2 glutamate transporters. By enhancing the uptake of glutamate from the synaptic cleft, LDN-212320 helps mitigate excitotoxicity associated with various neurological conditions.

Research indicates that LDN-212320 upregulates astroglial GLT-1 expression, thereby reducing extracellular glutamate levels and preventing neuronal damage . In preclinical models, administration of LDN-212320 has been shown to significantly decrease markers associated with inflammation and pain sensitivity.

Physical and Chemical Properties Analysis

Physical Properties

LDN-212320 is typically presented as a solid at room temperature, with solubility profiles indicating compatibility with common organic solvents such as dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts selectively with nucleophiles due to its electrophilic sites.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the compound’s purity and structural integrity .

Applications

Scientific Uses

LDN-212320 has potential applications in several areas:

  1. Neuropharmacology: As a research tool for studying glutamate dynamics and transporter function.
  2. Pain Management: Investigated for its ability to modulate chronic pain mechanisms by regulating glutamate levels.
  3. Neuroprotection: Potential therapeutic candidate for neurodegenerative diseases where excitotoxicity plays a role.

Ongoing studies continue to explore its efficacy in various models of neurological disorders, aiming to establish LDN-212320 as a viable treatment option .

Introduction to LDN-212320 in Neuropharmacological Research

Glutamate Transporter EAAT2/GLT-1 as a Therapeutic Target in CNS Disorders

The excitatory amino acid transporter 2 (EAAT2), known as GLT-1 in rodents, is the central nervous system’s primary glutamate clearance mechanism, responsible for ~90% of synaptic glutamate reuptake [3] [6]. This astrocyte-dominated transporter maintains extracellular glutamate concentrations below excitotoxic thresholds (1–5 µM), thereby preventing neuronal hyperexcitation and calcium-mediated cytotoxicity [3] [6]. Dysfunctional EAAT2/GLT-1 is implicated across neurodegenerative and neuropsychiatric disorders due to disrupted glutamate homeostasis:

  • Alzheimer’s Disease (AD): Post-mortem studies reveal EAAT2 mislocalization and detergent-insoluble aggregates in hippocampal and cortical regions, correlating with cognitive decline [7]. Animal models demonstrate that amyloid-β (Aβ) induces rapid EAAT2 internalization, impairing glutamate uptake and accelerating neuronal injury [7].
  • Chronic Pain: Inflammatory and neuropathic pain models show reduced GLT-1 expression in the anterior cingulate cortex (ACC) and hippocampus, potentiating glutamatergic signaling in pain pathways [2] [5].
  • Amyotrophic Lateral Sclerosis (ALS): EAAT2 protein loss exceeding 70% in motor cortex and spinal cord drives excitotoxic motor neuron death [6].

Table 1: EAAT Subtypes and Their Neurobiological Roles

TransporterPrimary LocalizationGlutamate Uptake ContributionPathological Significance
EAAT1 (GLAST)Cerebellar astrocytes<10%Cerebellar ataxias
EAAT2 (GLT-1)Cortical/limbic astrocytes>90%AD, ALS, chronic pain
EAAT3 (EAAC1)Neuronal dendritesMinorOxidative stress vulnerability
EAAT4Purkinje neuronsLimited (cerebellum)Spinocerebellar ataxias

Pharmacological EAAT2 activation represents a mechanistic strategy to restore glutamate homeostasis without direct receptor modulation, avoiding downstream disruptions [3] [6].

Historical Development of Small-Molecule EAAT2 Activators

Early EAAT2-targeted drug discovery focused on repurposing existing pharmaceuticals:

  • β-Lactam Antibiotics: Ceftriaxone, identified via high-throughput screening (2005), induces EAAT2 transcription via nuclear factor-κB (NF-κB) signaling. It increases brain EAAT2 expression by 2–3 fold in rodents, showing neuroprotection in ALS and ischemia models [3] [6]. Limitations include poor blood-brain barrier penetration at subantibiotic doses and microbial resistance concerns.
  • Riluzole: This approved ALS drug enhances EAAT2 uptake activity (30–50%) via heat shock factor 1 (HSF1)-mediated trafficking but exhibits multi-target effects (Na⁺ channel blockade, GABA modulation) [6].

Novel scaffolds emerged to address off-target limitations:

  • Pyridazine-Based Activators: Synthesized by Oregon State University (2010–2012), LDN-212320 (3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)-pyridazine) was optimized for blood-brain barrier permeability and translational upregulation specificity [4] [8]. Unlike β-lactams, it operates post-transcriptionally, bypassing transcriptional machinery [8].

Table 2: Evolution of EAAT2-Targeted Compounds

Compound ClassPrototypeMechanismLimitations
β-Lactam antibioticsCeftriaxoneNF-κB-mediated transcriptionLow CNS bioavailability, antibiotic resistance
BenzothiazolesRiluzoleHSF1-dependent traffickingMulti-target effects, hepatotoxicity
PyridazinesLDN-212320Translational upregulationLimited clinical data

Rationale for LDN-212320 as a Pharmacological Probe

LDN-212320 demonstrates high selectivity and mechanistic precision, positioning it as a superior research tool:

  • Mechanistic Specificity: At concentrations ≤5 µM, LDN-212320 elevates EAAT2 protein expression >6-fold in primary astrocytes within 24 hours without affecting EAAT1 or EAAT3 [8]. This upregulation occurs at the translational level, evidenced by unchanged EAAT2 mRNA during treatment [1] [8].
  • Cellular Selectivity: The compound activates astroglial EAAT2 without directly binding neuronal EAAT3–5 subtypes, confirmed via glutamate uptake assays in heterologous expression systems [8].
  • In Vivo Target Engagement: Intraperitoneal administration (10–20 mg/kg) upregulates hippocampal and ACC GLT-1 by 1.5–3-fold within 8–24 hours, persisting for 72 hours [2] [5] [8]. This correlates with functional outcomes:
  • Reversal of formalin-induced nociceptive pain via ERK phosphorylation suppression [1] [2].
  • Attenuation of CFA-induced allodynia and hyperalgesia through connexin 43 modulation and microglial inhibition [5].
  • Rescue of cognitive deficits in APPSw/Ind mice (Alzheimer model) via amyloid plaque reduction [4] [9].
  • Therapeutic Probe Utility: LDN-212320’s ability to isolate EAAT2-mediated effects clarifies its role in disease pathophysiology. For example, it reverses chronic pain-induced cognitive deficits by restoring hippocampal pCREB expression—a plasticity marker—independently of opioid pathways [9].

Table 3: Key Research Applications of LDN-212320

Disease ModelObserved EffectsProposed Mechanism
Formalin-induced pain↓ Nociceptive behavior; ↑ GLT-1 in ACC/hippocampusERK phosphorylation inhibition
CFA-induced inflammation↓ Microglial Iba1/CD11b; ↑ CX43/GLT-1Glutamate clearance restoration
APPSw/Ind (Alzheimer)↓ Amyloid plaques; improved memorySynaptic integrity recovery

LDN-212320’s physicochemical profile—molecular weight (293.39 g/mol), C₁₇H₁₅N₃S composition, and DMSO solubility—facilitates in vitro and in vivo applications [4] [8]. Its capacity to disentangle EAAT2-specific effects from off-target modulation makes it indispensable for validating glutamate transport as a therapeutic paradigm.

Properties

Product Name

LDN-212320

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Molecular Formula

C17H15N3S

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3

InChI Key

DUUQLWDHNYFUPP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

LDN-0212320 Maleate

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.